molecular formula C19H23NO3S B5806860 Ethyl 2-[(2,2-dimethylpropanoyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate CAS No. 5885-99-4

Ethyl 2-[(2,2-dimethylpropanoyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate

Cat. No.: B5806860
CAS No.: 5885-99-4
M. Wt: 345.5 g/mol
InChI Key: LPBRUABYDDZGPY-UHFFFAOYSA-N
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Description

Ethyl 2-[(2,2-dimethylpropanoyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate is a synthetic compound belonging to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1-position. Thiophene derivatives are known for their wide range of applications in medicinal chemistry and material science due to their diverse biological and physiological functions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including Ethyl 2-[(2,2-dimethylpropanoyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate, often involves condensation reactions. Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . For example, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .

Industrial Production Methods

Industrial production of thiophene derivatives typically involves large-scale condensation reactions under controlled conditions. The use of microwave irradiation and specific catalysts can enhance the efficiency and yield of these reactions .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(2,2-dimethylpropanoyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides and sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

Ethyl 2-[(2,2-dimethylpropanoyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-[(2,2-dimethylpropanoyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to modulate various biological pathways, including enzyme inhibition, receptor modulation, and interference with cellular processes. The exact mechanism depends on the specific biological activity being investigated .

Comparison with Similar Compounds

Similar Compounds

    Tipepidine: Contains a thiophene nucleus and is used as an antitussive.

    Tiquizium Bromide: A thiophene derivative with antispasmodic properties.

    Dorzolamide: A thiophene-containing drug used to treat glaucoma.

    Tioconazole: An antifungal agent with a thiophene structure.

Uniqueness

Ethyl 2-[(2,2-dimethylpropanoyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. Its combination of functional groups allows for diverse reactivity and potential therapeutic applications .

Properties

IUPAC Name

ethyl 2-(2,2-dimethylpropanoylamino)-4-(4-methylphenyl)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3S/c1-6-23-17(21)15-14(13-9-7-12(2)8-10-13)11-24-16(15)20-18(22)19(3,4)5/h7-11H,6H2,1-5H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPBRUABYDDZGPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60974354
Record name N-[3-(Ethoxycarbonyl)-4-(4-methylphenyl)thiophen-2-yl]-2,2-dimethylpropanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60974354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5885-99-4
Record name N-[3-(Ethoxycarbonyl)-4-(4-methylphenyl)thiophen-2-yl]-2,2-dimethylpropanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60974354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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